Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride
CAS No.:
Cat. No.: VC18203863
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | methyl 3-aminospiro[3.3]heptane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)6-5-8(9)3-2-4-8;/h2-6,10H2,1H3;1H |
| Standard InChI Key | UWOPMNPEQDHQAW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CCC12CCC2)N.Cl |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s spiro[3.3]heptane scaffold consists of two fused cyclopropane rings sharing a central carbon atom, creating a rigid, three-dimensional structure. This topology reduces conformational flexibility, making it a valuable isostere for six-membered rings in drug design . The aminocarboxylate functional groups at positions 1 and 3 introduce polarity and hydrogen-bonding capabilities, critical for target engagement.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2418595-57-8 | |
| Molecular Formula | ||
| Molecular Weight | 205.68 g/mol | |
| IUPAC Name | methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate; hydrochloride | |
| SMILES | COC(=O)C1(CCC12CCC2)N.Cl |
Stereochemical Considerations
The (1R,3S) configuration dictates the spatial orientation of the amino and carboxylate groups, influencing binding affinity to enzymes or receptors. X-ray crystallography of analogous spiro[3.3]heptanes reveals chair-like conformations that mimic glutamic acid’s bioactive pose, suggesting utility in neurological applications .
Synthetic Methodologies
Retrosynthetic Strategies
The synthesis employs a divergent approach starting from a common keto ester precursor. Key steps include:
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Double Malonate Alkylation: Constructs the spirocyclic core via sequential alkylation of diethyl malonate with 1,3-dibromopropane .
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Strecker Reaction: Introduces the amino group using (R)-α-phenylglycinol as a chiral auxiliary, ensuring enantioselectivity .
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Hydrochloride Formation: Treats the free base with HCl gas in methanol to yield the stable salt.
Optimization Challenges
Early routes faced low yields (<20%) due to competing ring-opening reactions during cyclopropanation. Solvent optimization (e.g., switching from THF to DCM) and low-temperature (−78°C) conditions improved yields to 45–60% .
Biological Applications and Mechanisms
Enzyme Probe Development
The rigid scaffold serves as a core structure for metalloproteinase inhibitors. Substitution at the amino group with hydroxamate moieties yields derivatives with nanomolar affinity for MMP-9, a target in cancer metastasis .
Comparative Analysis with Related Compounds
Spiro[3.3]heptane vs. Spiro[2.2]pentane Analogues
Replacing the spiro[3.3]heptane core with a spiro[2.2]pentane (as in methyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride) reduces steric bulk but increases ring strain, lowering metabolic stability. The heptane derivative’s longer carbon bridges better accommodate hydrophobic protein pockets.
Stereoisomeric Variants
Diastereomers like (1S,3R)-configured analogues show 10-fold lower NMDA receptor affinity, underscoring the importance of the (1R,3S) configuration.
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Target Expansion: Explore activity against AMPA receptors or serotonin transporters.
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Prodrug Development: Mask the carboxylate group to enhance membrane permeability.
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